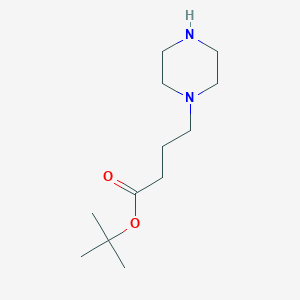

Tert-butyl 4-(piperazin-1-yl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 4-piperazin-1-ylbutanoate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)5-4-8-14-9-6-13-7-10-14/h13H,4-10H2,1-3H3 |

InChI Key |

CDDHWVKVTXABHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCN1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for Tert Butyl 4 Piperazin 1 Yl Butanoate

Direct Synthetic Approaches and Optimization Strategies

Direct approaches to the synthesis of tert-butyl 4-(piperazin-1-yl)butanoate focus on the single-step alkylation of the piperazine (B1678402) nucleus. A common and straightforward method involves the nucleophilic substitution reaction between piperazine and a suitable 4-halobutanoate ester, such as tert-butyl 4-bromobutanoate.

One strategy to favor mono-alkylation is to use a large excess of piperazine relative to the alkylating agent. This statistical approach increases the probability that the electrophile will react with an unreacted piperazine molecule rather than the already mono-alkylated product. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), in the presence of a base like potassium carbonate to neutralize the hydrohalic acid formed during the reaction.

An alternative direct approach employs a mono-protected piperazine derivative. For instance, piperazine can be protonated to form a monohydrochloride salt, which deactivates one of the nitrogen atoms towards alkylation. nih.gov This allows for a more controlled reaction with the tert-butyl 4-halobutanoate.

The table below summarizes representative conditions for these direct synthetic approaches.

| Entry | Alkylating Agent | Piperazine Source | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | tert-butyl 4-bromobutanoate | Piperazine (5 eq.) | K₂CO₃ | Acetonitrile | 60-80 | 45-60 |

| 2 | tert-butyl 4-iodobutanoate | Piperazine (5 eq.) | K₂CO₃ | DMF | 25-40 | 50-65 |

| 3 | tert-butyl 4-bromobutanoate | Piperazine mono-hydrochloride | Et₃N | Methanol (B129727) | Reflux | 55-70 |

This table presents illustrative data based on common organic synthesis principles.

Optimization of these direct syntheses involves screening different bases, solvents, and reaction temperatures. For instance, using a more reactive alkylating agent like tert-butyl 4-iodobutanoate can allow for milder reaction conditions.

Multistep Synthesis from Readily Available Precursors

A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The synthesis commences with commercially available N-Boc-piperazine. This is then alkylated with tert-butyl 4-bromobutanoate in the presence of a base. mdpi.comresearchgate.net The resulting intermediate, di-tert-butyl 4-(piperazin-1-yl)butanoate-1-carboxylate, is then subjected to a deprotection step to remove the Boc group. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in an organic solvent.

An alternative protecting group is the benzyl (B1604629) (Bn) group. 1-Benzylpiperazine can be alkylated with tert-butyl 4-bromobutanoate, followed by the removal of the benzyl group through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source).

The table below outlines a typical multistep synthesis using a Boc-protected piperazine.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | N-Boc-piperazine, tert-butyl 4-bromobutanoate | K₂CO₃, Acetonitrile, 60°C | di-tert-butyl 4-(piperazin-1-yl)butanoate-1-carboxylate | 85-95 |

| 2 | di-tert-butyl 4-(piperazin-1-yl)butanoate-1-carboxylate | TFA, DCM, 0-25°C | This compound | 90-98 |

This table presents illustrative data based on established chemical transformations.

Considerations for Yield Improvement and Process Efficiency

Several factors can be manipulated to improve the yield and efficiency of the synthesis of this compound.

In direct synthesis, the stoichiometry of the reactants is crucial. A higher excess of piperazine generally leads to a better yield of the mono-alkylated product, but this also necessitates a more rigorous purification to remove the unreacted piperazine.

The choice of the leaving group on the butanoate chain is also important. While bromides are commonly used, iodides are more reactive and can lead to higher yields or allow for milder reaction conditions. However, iodo-compounds are typically more expensive.

In multistep syntheses, the efficiency of the protection and deprotection steps is paramount. The Boc group is often preferred due to its ease of introduction and removal under conditions that are generally compatible with the ester functionality.

Process efficiency can also be enhanced by minimizing the number of purification steps. In some cases, the crude product from one step may be of sufficient purity to be used directly in the next, a concept often applied in industrial settings.

Purification and Isolation Techniques in Preparative Research

The purification and isolation of this compound are critical to obtaining a product of high purity. The choice of technique depends on the synthetic route employed and the nature of the impurities.

Following direct synthesis methods where an excess of piperazine is used, an initial acid-base extraction is highly effective. The reaction mixture can be treated with a dilute acid solution to protonate the basic piperazine and the product, transferring them to the aqueous phase. Unreacted starting materials and non-basic impurities remain in the organic layer. The aqueous layer can then be basified, and the product extracted back into an organic solvent.

Column chromatography is a widely used technique for the purification of this compound. mdpi.com Silica gel is a common stationary phase, and a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like hexane (B92381) or dichloromethane) is typically used as the eluent.

For the final product, crystallization can be an effective method for achieving high purity, assuming a suitable solvent system can be found from which the compound crystallizes well.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformative Potential of Tert Butyl 4 Piperazin 1 Yl Butanoate

Reactions Involving the Free Piperazine (B1678402) Nitrogen

The secondary amine of the piperazine ring in tert-butyl 4-(piperazin-1-yl)butanoate is a key site for a variety of chemical modifications, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Common reactions at this position include N-alkylation, N-arylation, reductive amination, and acylation.

N-Alkylation : The piperazine nitrogen can readily undergo nucleophilic substitution with various alkyl halides to form N-alkylated derivatives. This reaction is fundamental in the synthesis of numerous biologically active compounds. For instance, the reaction with alkyl bromides in the presence of a base provides the corresponding N-alkylated products.

N-Arylation : The introduction of aryl groups at the piperazine nitrogen is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of N-arylpiperazine moieties, which are common pharmacophores in many drugs.

Reductive Amination : The reaction of this compound with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, is a widely used method for introducing substituted alkyl groups. This one-pot procedure involves the in situ formation of an iminium ion, which is subsequently reduced to the corresponding amine.

Acylation : The piperazine nitrogen can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form amides. This reaction is crucial for linking the piperazine moiety to other molecular fragments and is frequently employed in the synthesis of enzyme inhibitors and other bioactive molecules.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-Alkylpiperazine derivative |

| N-Arylation | Aryl halide (e.g., Ar-Br), Palladium catalyst, Ligand, Base | N-Arylpiperazine derivative |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | N-Substituted alkylpiperazine derivative |

| Acylation | Acid chloride (e.g., RCOCl) or Anhydride, Base | N-Acylpiperazine derivative (Amide) |

Transformations and Hydrolysis of the Tert-butyl Ester Functionality

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. Its removal, or transformation into other functional groups, is a critical step in many synthetic pathways.

Hydrolysis (Deprotection) : The most common transformation of the tert-butyl ester is its hydrolysis to the corresponding carboxylic acid, 4-(piperazin-1-yl)butanoic acid. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Conversion to Acid Chlorides : It has been reported that tert-butyl esters can be directly converted to acid chlorides by treatment with thionyl chloride (SOCl2). mdpi.com This transformation provides a reactive intermediate that can be readily used for the synthesis of amides, esters, and other carboxylic acid derivatives, bypassing the need to first isolate the carboxylic acid. mdpi.com

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4-(Piperazin-1-yl)butanoic acid |

| Conversion to Acid Chloride | Thionyl chloride (SOCl2) | 4-(Piperazin-1-yl)butanoyl chloride |

Modifications of the Butanoate Aliphatic Chain

While the reactivity of the piperazine nitrogen and the tert-butyl ester is well-documented, direct modifications of the butanoate aliphatic chain of this compound are less commonly reported in the literature. However, general synthetic methodologies for the functionalization of ester aliphatic chains could potentially be applied to this substrate.

A primary strategy for such modifications involves the formation of an enolate at the α-carbon of the butanoate chain, followed by reaction with an electrophile.

α-Alkylation of Esters : In principle, the α-protons of the butanoate chain are acidic enough to be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate could then react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position. The successful application of this method would depend on the chemoselectivity of the deprotonation, given the presence of other potentially reactive sites in the molecule.

It is important to note that these are general strategies for ester modification, and their successful application to this compound would require experimental validation to overcome potential challenges such as competing reactions at the piperazine nitrogen.

Derivatization for Functionalization and Scaffold Diversification

The true synthetic utility of this compound lies in its role as a versatile scaffold for the creation of diverse molecular libraries, particularly in the context of drug discovery. The orthogonal reactivity of its two functional groups allows for a stepwise and controlled derivatization process.

The reactions involving the piperazine nitrogen, as detailed in section 3.1, are the primary avenues for scaffold diversification. By employing a variety of alkylating agents, aryl halides, aldehydes, ketones, and acylating agents, a vast array of derivatives can be synthesized.

This approach is central to the concept of scaffold hopping , where the core structure of a known active compound is modified to generate novel chemotypes with potentially improved properties. This compound provides a flexible platform for such explorations, allowing medicinal chemists to systematically probe the structure-activity relationships of a given biological target.

The general workflow for utilizing this compound in scaffold diversification can be summarized as follows:

Derivatization of the Piperazine Nitrogen : Introduction of a desired substituent (R) onto the piperazine nitrogen via N-alkylation, N-arylation, reductive amination, or acylation.

Deprotection of the Tert-butyl Ester : Hydrolysis of the ester to unmask the carboxylic acid functionality.

Further Functionalization : Utilization of the newly formed carboxylic acid and the introduced R group for further chemical modifications, such as amide couplings or other transformations, to build molecular complexity.

Tert Butyl 4 Piperazin 1 Yl Butanoate As a Versatile Building Block in Complex Molecule Synthesis

Application in the Construction of Advanced Organic Scaffolds

Tert-butyl 4-(piperazin-1-yl)butanoate possesses a unique combination of functional groups that make it a potentially valuable building block in the synthesis of advanced organic scaffolds. The piperazine (B1678402) ring is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The secondary amine of the piperazine allows for the introduction of various substituents, enabling the exploration of chemical space and the optimization of biological activity.

The butanoate linker provides a flexible four-carbon chain that can be used to connect the piperazine core to other parts of a target molecule. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a reactive handle for further functionalization, such as amide bond formation or reduction to an alcohol. This differential reactivity is crucial in the stepwise assembly of complex molecular architectures.

For instance, in the synthesis of novel kinase inhibitors or G-protein coupled receptor (GPCR) ligands, a building block like this compound could be envisaged to introduce a key pharmacophoric element. The piperazine nitrogen could be functionalized with an aromatic or heteroaromatic group, while the deprotected butanoic acid could be coupled with an amine-containing fragment to complete the synthesis of the target molecule.

Role in Multi-Component and Convergent Synthetic Strategies

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. The structure of this compound makes it an interesting candidate for use in such reactions. The secondary amine of the piperazine ring can participate as a nucleophile in various MCRs, such as the Ugi or Mannich reactions.

In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex peptide-like scaffold. The resulting product would incorporate the piperazine-butanoate moiety, which could be further elaborated after deprotection of the tert-butyl ester.

Convergent synthesis involves the preparation of several fragments of a target molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis. This compound is well-suited for convergent strategies. It can be elaborated into a more complex fragment through functionalization of the piperazine nitrogen. In parallel, another key fragment of the target molecule can be synthesized. Finally, the two fragments can be joined via the deprotected butanoic acid, for example, through an amide coupling reaction.

Precursor to Nitrogen-Containing Heterocyclic Systems

The piperazine ring is a key heterocyclic system in its own right, but this compound can also serve as a precursor to other nitrogen-containing heterocycles. The functional handles on the molecule provide opportunities for intramolecular cyclization reactions to form novel ring systems.

For example, after deprotection of the tert-butyl ester, the resulting carboxylic acid could be activated and reacted with the piperazine nitrogen under certain conditions to form a bicyclic lactam. Alternatively, the piperazine nitrogen could be functionalized with a group containing an electrophilic center, which could then react with a nucleophile generated from the butanoate chain to form a new heterocyclic ring fused to the piperazine core. The specific reaction conditions and the nature of the substituents would determine the type and size of the resulting heterocyclic system.

Utility in Ligand Synthesis for Coordination Chemistry Research

Piperazine derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen atoms to coordinate to metal ions. The presence of two nitrogen atoms in the piperazine ring of this compound allows for the formation of stable chelate complexes with a variety of metal centers.

The butanoate arm of the molecule can be modified to introduce additional donor atoms, such as oxygen or sulfur, which can also participate in metal coordination. This allows for the synthesis of polydentate ligands with tailored coordination properties. The tert-butyl ester can be deprotected to provide a carboxylic acid group, which can act as another coordination site or be used to attach the metal complex to a solid support or a biomolecule.

Advanced Analytical Methodologies for Research Oriented Characterization of Tert Butyl 4 Piperazin 1 Yl Butanoate

High-Resolution Spectroscopic Techniques for Structural Elucidation

For the definitive structural confirmation of Tert-butyl 4-(piperazin-1-yl)butanoate, high-resolution spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be the primary method used.

¹H NMR (Proton NMR) would confirm the presence of all protons and their respective chemical environments. The spectrum would be expected to show distinct signals for the tert-butyl group (a singlet integrating to 9 protons), the methylene (B1212753) protons of the butanoate chain, and the methylene protons of the piperazine (B1678402) ring. The chemical shifts and coupling patterns of the protons on the butanoate chain and piperazine ring would be crucial for confirming the connectivity of the molecule.

¹³C NMR (Carbon-13 NMR) would be used to identify all unique carbon atoms in the molecule. Characteristic signals would be expected for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the distinct methylene carbons within the piperazine and butanoate moieties.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish correlations between protons and carbons, confirming the precise atomic connectivity and finalizing the structural assignment.

Infrared (IR) Spectroscopy would be used to identify key functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group would be a key diagnostic feature. The spectrum would also show C-H stretching and bending vibrations for the aliphatic parts of the molecule and C-N stretching vibrations for the piperazine ring.

Chromatographic and Mass Spectrometric Approaches for Purity and Reaction Monitoring

To ensure the purity of this compound and to monitor its synthesis, a combination of chromatographic and mass spectrometric techniques would be essential.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds. A validated HPLC method, likely using a reverse-phase column (e.g., C18), would be developed to separate the target compound from any starting materials, by-products, or degradation products. The purity would be determined by the relative area of the product peak, typically detected by a UV or evaporative light scattering detector (ELSD). This technique is also invaluable for monitoring the progress of the chemical reaction that produces the compound, allowing chemists to determine the optimal reaction time and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) could be used if the compound is sufficiently volatile and thermally stable. It provides separation based on boiling point and polarity, coupled with mass analysis for identification of the components.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can definitively verify the molecular formula of this compound, C₁₂H₂₄N₂O₂. This is a standard technique for the characterization of novel compounds.

Stereochemical Analysis and Chiral Separation

This compound is an achiral molecule as it does not possess any stereocenters and cannot exist as enantiomers or diastereomers. Therefore, stereochemical analysis and chiral separation techniques are not relevant for the study of this specific compound.

X-ray Crystallography for Solid-State Structural Determination in Research Contexts

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive and unambiguous structural information. This technique yields a three-dimensional model of the molecule's arrangement in the solid state, providing precise bond lengths, bond angles, and conformational details. For a molecule like this, X-ray crystallography would confirm the chair conformation of the piperazine ring and the spatial orientation of the butanoate substituent. Such data is considered the gold standard for structural proof in chemical research, offering insights into intermolecular interactions within the crystal lattice. However, no published crystal structure for this compound is currently available.

Theoretical and Computational Chemistry Studies of Tert Butyl 4 Piperazin 1 Yl Butanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's stability and reactivity.

For Tert-butyl 4-(piperazin-1-yl)butanoate, a typical DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) would first involve geometry optimization to find the lowest energy structure. From this optimized structure, key electronic parameters can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

A molecular electrostatic potential (MEP) map can also be generated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the piperazine (B1678402) ring are expected to be primary nucleophilic sites, while the carbonyl carbon of the ester group would be an electrophilic site.

Table 6.1: Predicted Electronic Properties of this compound (Note: These are illustrative values typical for similar molecules, derived from standard computational methods.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates regions prone to electrophilic attack (electron-donating). |

| LUMO Energy | 1.2 eV | Indicates regions prone to nucleophilic attack (electron-accepting). |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability and low reactivity. |

| Dipole Moment | 2.5 D | Indicates overall molecular polarity. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, due to its rotatable single bonds, means it can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers). This is typically done by systematically rotating key dihedral angles (e.g., around the C-C bonds of the butyl chain and the C-N bond of the piperazine ring) and calculating the potential energy at each step. The resulting potential energy surface reveals the lowest-energy conformers.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, often in a simulated solvent environment. An MD simulation would track the movements of each atom based on a classical force field, providing insights into its flexibility, solvent interactions, and the time-averaged distribution of different conformations. This is particularly useful for understanding how the molecule might interact with a larger biological target, as it explores a range of shapes it can adopt.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. For instance, the synthesis of this compound, which could involve the alkylation of piperazine with a tert-butyl 4-halobutanoate, can be modeled to understand the reaction pathway in detail.

By calculating the energies of reactants, intermediates, products, and, crucially, transition states, a complete energy profile for the reaction can be constructed. Transition state modeling involves locating the saddle point on the potential energy surface that connects reactants to products. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate. Such studies can confirm whether a proposed mechanism, like an SN2 reaction, is energetically favorable.

Table 6.3: Illustrative Reaction Energy Profile Data (Note: Hypothetical values for a proposed SN2 synthesis step.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., piperazine and tert-butyl 4-bromobutanoate). |

| Transition State | +20.5 | Highest energy point along the reaction coordinate. |

| Products | -15.0 | Final products (this compound and HBr). |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental results to confirm the molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts are often highly correlated with experimental values, aiding in the assignment of complex spectra.

Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra. Key functional groups, such as the C=O stretch of the ester and the N-H stretch of the piperazine, have characteristic frequencies that can be identified in the calculated spectrum.

This computational-experimental comparison is a powerful method for structural verification. Discrepancies between predicted and measured spectra can point to incorrect structural assignments or suggest the presence of unexpected intermolecular interactions.

Table 6.4: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts (ppm) (Note: Predicted values are illustrative and depend on the computational method and simulated solvent.)

| Proton Group | Predicted δ (ppm) | Typical Experimental Range (ppm) |

| tert-Butyl (9H) | 1.45 | 1.4 - 1.5 |

| Piperazine N-H (1H) | 1.80 | 1.5 - 2.5 (variable) |

| Butyl CH₂ (adjacent to ester) | 2.30 | 2.2 - 2.4 |

| Butyl CH₂ (adjacent to piperazine) | 2.45 | 2.3 - 2.5 |

| Piperazine CH₂ (4H) | 2.90 | 2.8 - 3.0 |

| Butyl CH₂ (central) | 1.75 | 1.7 - 1.9 |

Exploration of Derivatives and Analogues of Tert Butyl 4 Piperazin 1 Yl Butanoate

Systematic Modification of the Piperazine (B1678402) Ring for Chemical Space Exploration

The piperazine ring of tert-butyl 4-(piperazin-1-yl)butanoate offers a prime site for modification to explore structure-activity relationships (SAR). The unsubstituted nitrogen atom (N-4) is a nucleophilic center that can be readily functionalized through various chemical reactions.

N-Alkylation and N-Arylation: One of the most common modifications is the introduction of alkyl or aryl substituents at the N-4 position. N-alkylation can be achieved through reactions with alkyl halides or reductive amination. mdpi.com Varying the size, lipophilicity, and electronic properties of the alkyl group can significantly impact a molecule's biological activity. For instance, introducing bulky groups can probe steric tolerance in a binding pocket, while incorporating polar functional groups can enhance solubility or introduce new hydrogen bonding interactions.

N-arylation, typically accomplished through methods like the Buchwald-Hartwig amination, allows for the introduction of a wide range of aromatic and heteroaromatic systems. mdpi.com These aryl groups can engage in π-stacking interactions with biological targets and can be further substituted to fine-tune electronic properties and metabolic stability.

Amide and Sulfonamide Formation: Acylation of the N-4 nitrogen with carboxylic acids or their activated derivatives leads to the formation of amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications introduce hydrogen bond acceptors and can alter the conformational preferences of the molecule. The nature of the acyl or sulfonyl group provides a vector for further chemical diversification.

A systematic approach to modifying the piperazine ring would involve creating a library of derivatives with diverse substituents at the N-4 position. This allows for a comprehensive exploration of the chemical space around the parent molecule.

| Modification Type | Reagents and Conditions | Potential Impact on Properties |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., CH3CN) | Modulates lipophilicity, steric bulk, and basicity. |

| N-Arylation | Aryl halide, Palladium catalyst, base, solvent (e.g., toluene) | Introduces aromatic interactions, alters electronic properties. |

| Acylation | Acyl chloride or carboxylic acid with coupling agent (e.g., HATU) | Introduces hydrogen bond acceptors, modulates polarity. |

| Sulfonylation | Sulfonyl chloride, base (e.g., triethylamine), solvent (e.g., CH2Cl2) | Introduces hydrogen bond acceptors, can improve metabolic stability. |

Variation of the Butanoate Chain Length and Substitution Patterns

Chain Length Variation: The synthesis of analogues with varying alkane chain lengths (e.g., acetate, propanoate, pentanoate) can be achieved by reacting N-Boc-piperazine with the corresponding bromoalkanoate esters. mdpi.com Shortening or lengthening the linker can alter the distance between the piperazine core and any interacting moiety at the ester terminus, which is crucial for optimizing binding to a target. For instance, in the context of histamine (B1213489) H3 receptor ligands, the length of the alkyl chain has been shown to influence affinity. nih.gov

Introduction of Substituents: The butanoate chain can also be substituted to introduce conformational constraints or additional functional groups. For example, introducing a methyl group on the chain can restrict rotation and favor a particular conformation. The synthesis of such substituted analogues might involve starting from a substituted bromoalkanoate.

Incorporation of Unsaturation: Introducing double or triple bonds into the linker can significantly alter its geometry and rigidity. For example, replacing the butanoate with a butenoate or butynoate linker would create a more planar and rigid connection.

| Chain Modification | Synthetic Approach | Potential Effect |

| Chain Elongation/Shortening | Reaction of piperazine with ω-haloalkanoates of varying lengths. | Alters the distance between key pharmacophoric groups. |

| Alkyl Substitution | Use of α- or β-substituted ω-haloalkanoates. | Introduces conformational bias. |

| Introduction of Unsaturation | Use of unsaturated ω-haloalkanoates. | Increases rigidity and defines geometry. |

Ester Modifications Beyond the Tert-butyl Group

The tert-butyl ester in the parent compound is a common protecting group for the carboxylic acid functionality and can also influence the pharmacokinetic properties of a molecule. Replacing the tert-butyl group with other ester functionalities can modulate properties such as solubility, metabolic stability, and the potential for the molecule to act as a prodrug.

Alternative Alkyl and Aryl Esters: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with a variety of alcohols (e.g., methanol (B129727), ethanol (B145695), benzyl (B1604629) alcohol) using standard coupling agents. These different esters will exhibit varying rates of hydrolysis in vivo, which can be exploited in prodrug design.

Active Esters: The carboxylic acid can be converted into an "active ester" (e.g., N-hydroxysuccinimide ester). These activated esters are reactive towards nucleophiles, such as the amine groups on proteins, and can be used to covalently label biological targets.

| Ester Group | Synthesis from Carboxylic Acid | Potential Application |

| Methyl or Ethyl Ester | Reaction with methanol or ethanol in the presence of an acid catalyst. | Simple analogues for initial screening. |

| Benzyl Ester | Reaction with benzyl alcohol using a coupling agent. | Can be removed by hydrogenolysis. |

| N-Hydroxysuccinimide Ester | Reaction with N-hydroxysuccinimide and a carbodiimide. | Reagents for bioconjugation. |

Design and Synthesis of Conjugates and Polymeric Assemblies

This compound and its derivatives can serve as versatile linkers for the construction of more complex molecular architectures, including drug conjugates and polymeric materials. The bifunctional nature of the molecule, with a reactive piperazine nitrogen and a modifiable ester group, makes it an ideal scaffold for such applications.

Drug Conjugates: The piperazine moiety can be attached to a pharmacophore of interest, while the butanoate chain acts as a spacer, and the deprotected carboxylic acid can be conjugated to another molecule, such as a targeting ligand or a payload. For example, piperazine-based linkers have been used in the design of Proteolysis Targeting Chimeras (PROTACs).

Polymeric Assemblies: Piperazine-containing monomers can be polymerized to create functional polymers with a range of applications. For instance, piperazine-based polymers have been investigated for their antimicrobial properties and for use in drug delivery systems. nih.govresearchgate.net The butanoate portion of the molecule could be modified to contain a polymerizable group, such as a methacrylate, allowing for its incorporation into a polymer backbone. researchgate.net The resulting polymers would possess pendant piperazine groups that could be further functionalized.

The synthesis of these larger assemblies often involves multi-step synthetic sequences that leverage the reactivity of the piperazine and the carboxylic acid functionalities. For example, a piperazine-containing monomer could be synthesized and then polymerized using standard polymerization techniques like free-radical polymerization.

Emerging Research Frontiers and Unexplored Avenues in Tert Butyl 4 Piperazin 1 Yl Butanoate Chemistry

Green Chemistry Approaches in its Synthesis and Transformations

The synthesis of piperazine (B1678402) derivatives has traditionally relied on methods that are often not environmentally benign. However, the principles of green chemistry are increasingly being applied to this important class of heterocycles, and these approaches are directly relevant to the future production of tert-butyl 4-(piperazin-1-yl)butanoate. researchgate.netresearchgate.net Key areas of green innovation include the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalyst systems.

Recent reviews highlight several sustainable strategies for the synthesis of piperazine analogues, which could be adapted for the alkylation of N-Boc-piperazine with a suitable four-carbon synthon to yield the target compound. researchgate.netresearchgate.net These methods aim to improve yield, reduce reaction times, and minimize waste.

| Catalyst-Free Synthesis | Reactions are designed to proceed without a catalyst, simplifying purification and avoiding the use of potentially toxic or expensive metals. | Simplifies the synthesis and purification process, reducing costs and environmental concerns. | researchgate.net |

For instance, the synthesis of a related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, was achieved through the nucleophilic displacement of tert-butyl bromoacetate (B1195939) with N-Boc-piperazine. mdpi.comresearchgate.net Applying green principles to a similar synthesis of this compound could involve replacing conventional solvents like THF with greener alternatives and exploring energy-efficient heating methods like microwave irradiation.

Applications in Flow Chemistry and Automated Synthesis Research

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govresearchgate.net These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, a category where piperazine derivatives are prominent.

The application of flow chemistry to multistep syntheses of complex molecules, including those with piperazine cores, is a rapidly growing field. nih.govresearchgate.net For this compound, a flow process could be envisioned for its synthesis, for example, by pumping a stream of N-Boc-piperazine and a suitable alkylating agent through a heated reactor coil. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity compared to batch methods.

Furthermore, the integration of flow chemistry with automated purification and analysis systems paves the way for the rapid synthesis and screening of libraries of derivatives. This compound could serve as a key building block in such an automated platform. The tert-butyl ester could be selectively hydrolyzed, and the resulting carboxylic acid could be coupled with a variety of amines. Alternatively, the Boc-protecting group could be removed to allow for functionalization of the second piperazine nitrogen.

Table 2: Potential Flow Chemistry Operations for this compound Derivatives

| Operation | Description | Potential Outcome | Reference |

|---|---|---|---|

| N-Alkylation | Continuous reaction of N-Boc-piperazine with a butanoate-derived electrophile in a flow reactor. | Efficient, scalable, and safe synthesis of the parent compound. | nih.gov |

| Deprotection | In-line removal of the Boc or tert-butyl ester group using an acid-loaded resin column. | Generation of reactive intermediates for subsequent functionalization without isolation. | researchgate.net |

| Amide Coupling | Continuous coupling of the deprotected carboxylic acid with a library of amines. | Rapid synthesis of a diverse library of amide derivatives for screening. | nih.gov |

| Liquid-Liquid Extraction | Automated in-line separation and purification of the product stream. | Streamlined workup, reducing manual handling and solvent use. | nih.gov |

The successful transition of photoredox-catalyzed reactions to continuous flow has been demonstrated for the C-H functionalization of piperazines, offering a scalable and efficient method that minimizes contact with potentially hazardous reagents. mdpi.com This synergy between green chemistry and flow technology represents a significant frontier for the synthesis of novel piperazine derivatives from precursors like this compound.

Potential as a Precursor for Novel Chemical Tools and Probes

The piperazine scaffold is a versatile component in the design of molecules intended to interact with biological systems. rsc.orgnih.govresearchgate.net Its ability to be readily functionalized at two distinct nitrogen atoms allows for the creation of molecules with tailored properties for use as chemical tools and probes. This compound is an ideal starting point for such endeavors due to its orthogonal protecting groups.

The general synthetic utility of piperazine-based synthons facilitates their incorporation into a wide range of molecular architectures. nih.gov The butanoate chain of the title compound can act as a linker of variable length, which can be crucial for optimizing interactions with a biological target.

Potential Applications as a Precursor:

Bifunctional Molecules: After deprotection, the two nitrogen atoms and the carboxylic acid function can be used to attach different molecular entities, such as a fluorescent reporter group, a reactive group for covalent labeling, and a targeting moiety.

PROTACs and Molecular Glues: The piperazine core is found in some Proteolysis Targeting Chimeras (PROTACs). The structure of this compound could be elaborated to link an E3 ligase-binding element and a protein-of-interest-binding ligand.

Fragment-Based Drug Discovery (FBDD): The piperazine butanoate scaffold could be used as a starting point in FBDD campaigns. The core fragment can be optimized by growing vectors from the piperazine nitrogen or the butanoate terminus to improve binding affinity and selectivity for a target protein.

PET Ligands: Functionalized piperazine derivatives are used as imaging agents in Positron Emission Tomography (PET). The butanoate moiety could be modified to incorporate a radiolabel, and the rest of the molecule could be designed to target specific receptors in the brain or other organs.

The development of inhibitors for enzymes like Leishmania CYP51 has utilized N-substituted piperazine carboxamides, demonstrating the utility of this scaffold in generating bioactive compounds. nih.gov This highlights the potential for derivatives of this compound to be explored for a wide range of biological targets.

Addressing Challenges in Synthetic Efficiency and Selectivity

Despite the widespread use of piperazines, synthetic challenges remain, particularly concerning the selective functionalization of the piperazine ring. beilstein-journals.org While over 80% of piperazine-containing pharmaceuticals are substituted only at the nitrogen atoms, there is growing interest in the synthesis of carbon-substituted piperazines to access novel chemical space. beilstein-journals.org

The direct C-H functionalization of piperazines is notoriously difficult compared to other saturated heterocycles like piperidines and pyrrolidines. beilstein-journals.org The presence of the second nitrogen atom can complicate reaction pathways, for example, by coordinating to catalysts or altering the electronics of the ring. This presents both a challenge and an opportunity for derivatives like this compound. Developing methods for the selective C-H functionalization of the piperazine ring in this molecule, while preserving the ester and Boc groups, would be a significant synthetic advancement.

Key Synthetic Challenges and Future Research Directions:

Regioselective N-functionalization: While the Boc group directs the initial alkylation to one nitrogen, subsequent reactions after deprotection require careful control to achieve selectivity if the second substituent is different.

C-H Functionalization: Developing mild and selective methods for activating the C-H bonds of the piperazine ring in the presence of the butanoate side chain is a major hurdle. beilstein-journals.org Success in this area would unlock a vast new chemical space for drug discovery.

Stereoselective Synthesis: For derivatives where chirality is introduced on the piperazine ring or the side chain, developing asymmetric syntheses will be crucial. Methods for the diastereoselective intramolecular hydroamination of amino acid-derived precursors could be explored for creating substituted piperazine cores. organic-chemistry.org

Scalability: Moving beyond laboratory-scale synthesis to produce larger quantities of the compound and its derivatives efficiently and cost-effectively will require optimization of reaction conditions and purification methods, potentially leveraging flow chemistry. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(piperazin-1-yl)butanoate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of piperazine followed by nucleophilic substitution or coupling. For example:

React piperazine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with triethylamine as a base to form the Boc-protected intermediate .

Perform alkylation using bromobutanoate derivatives under reflux in acetonitrile for 12–24 hours.

- Optimization : Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7). Typical yields range from 60–85% after purification .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be reported?

- Key Techniques :

Q. How should researchers handle and store this compound to ensure stability?

- Protocols :

- Store under argon at –20°C in amber vials to prevent degradation.

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (H333 hazard) .

- Avoid prolonged exposure to moisture; hygroscopic analogs degrade within 48 hours at 25°C/60% RH .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic sites on piperazine.

- Compare with experimental Piperazine N-H bonds show higher reactivity (bond order = 1.2) than tert-butyl esters (bond order = 1.0) .

- Validate predictions via kinetic studies (second-order rate constants for alkylation: k = 0.15 M⁻¹s⁻¹ in DMF) .

Q. What strategies resolve contradictions in reported melting points for structurally similar Boc-protected piperazine derivatives?

- Case Study :

- Reported Data : 186.5–189.5°C for 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid vs. 138–139.5°C for boronic ester analogs .

- Resolution :

Perform DSC to confirm thermal transitions (ΔH fusion = 120–150 J/g for pure compounds).

Analyze purity via HPLC; impurities >2% lower melting points by 10–15°C .

Cross-check crystallinity via PXRD; amorphous forms show broader melting ranges .

Q. How can reaction yields be optimized for this compound derivatives in multi-step syntheses?

- Case Study :

Use Pd(OAc)₂/XPhos catalyst system (2 mol%) in degassed THF/H₂O (3:1) at 80°C.

Add molecular sieves to scavenge water, improving conversion to 75% .

Purify via flash chromatography (silica gel, ethyl acetate gradient) to isolate >97% pure product .

Q. What biological screening approaches are suitable for evaluating this compound analogs as kinase inhibitors?

- Methodology :

Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, IC₅₀ = 1.2 μM predicted) .

Validate via in vitro assays:

- Measure IC₅₀ using ADP-Glo™ kinase assay (reported IC₅₀ = 5.3 μM for pyrimidine analogs ).

- Assess selectivity against 50 kinases via radiometric filtering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.